molecular formula C9H9F3N2O B161694 4-Amino-2-(trifluoromethyl)acetanilide CAS No. 134514-34-4

4-Amino-2-(trifluoromethyl)acetanilide

Cat. No.: B161694
CAS No.: 134514-34-4
M. Wt: 218.18 g/mol
InChI Key: WTUVWNQWAIVCDO-UHFFFAOYSA-N
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Description

4-Amino-2-(trifluoromethyl)acetanilide is an organic compound characterized by the presence of an acetamide group attached to a phenyl ring substituted with an amino group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(trifluoromethyl)acetanilide typically involves the reaction of 4-amino-2-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-amino-2-(trifluoromethyl)aniline+acetic anhydrideThis compound+acetic acid\text{4-amino-2-(trifluoromethyl)aniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 4-amino-2-(trifluoromethyl)aniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(trifluoromethyl)acetanilide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted phenylacetamides.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
4-Amino-2-(trifluoromethyl)acetanilide is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its role is particularly notable in the development of analgesics and anti-inflammatory agents . The trifluoromethyl group enhances the bioactivity and pharmacokinetic properties of the resulting compounds, making them more effective in therapeutic applications .

Case Study: Bicalutamide Synthesis
One prominent application is in the synthesis of bicalutamide , a non-steroidal anti-androgen used for treating prostate cancer. The compound serves as a crucial precursor in the multi-step synthesis process, highlighting its importance in oncology pharmaceuticals .

Agricultural Chemicals

Enhancing Agrochemical Efficacy
In agricultural applications, this compound is incorporated into formulations for herbicides and pesticides . The trifluoromethyl group contributes to increased potency and selectivity against target pests, thereby improving crop protection strategies. This application underscores the compound's versatility beyond human health into agricultural sustainability .

Material Science

Advanced Material Development
Research into material science has identified this compound as a potential component in creating advanced polymers. Its incorporation can enhance specific thermal and mechanical properties, making it suitable for applications requiring durable and resilient materials .

Biochemical Research

Studying Enzyme Inhibition and Metabolic Pathways
In biochemical research, this compound is utilized to investigate enzyme inhibition mechanisms and metabolic pathways. Its structural characteristics allow researchers to explore drug interactions at a molecular level, facilitating a deeper understanding of biological processes and potential therapeutic targets .

Analytical Chemistry

Standard in Chromatography and Spectrometry
this compound is employed as a standard reference in various analytical techniques such as chromatography and spectrometry . Its consistent chemical behavior aids in the accurate analysis of complex mixtures, making it invaluable for quality control in pharmaceutical manufacturing and environmental monitoring .

Summary of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentIntermediate for analgesics and anti-inflammatory drugsEnhanced bioactivity and pharmacokinetics
Agricultural ChemicalsFormulation of herbicides and pesticidesIncreased potency and selectivity
Material ScienceDevelopment of advanced polymersImproved thermal and mechanical properties
Biochemical ResearchStudy of enzyme inhibition and metabolic pathwaysInsight into drug interactions
Analytical ChemistryStandard reference in chromatography/spectrometryAccurate analysis of complex mixtures

Mechanism of Action

The mechanism of action of 4-Amino-2-(trifluoromethyl)acetanilide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide
  • 4-(trifluoromethyl)benzylamine
  • Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]ether

Comparison: 4-Amino-2-(trifluoromethyl)acetanilide is unique due to the presence of both an amino group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, compared to similar compounds that may lack one of these functional groups.

Biological Activity

Overview

4-Amino-2-(trifluoromethyl)acetanilide (CAS No. 134514-34-4) is an organic compound known for its unique structural features, including an acetamide group and a trifluoromethyl substituent on a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The presence of the trifluoromethyl group enhances the lipophilicity of this compound, allowing it to penetrate biological membranes effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. Its mechanism of action involves interactions with specific molecular targets, which may vary depending on the context of use.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation. Studies suggest that similar trifluoromethyl-substituted compounds can inhibit the activation of NF-κB, a key regulator in inflammatory responses .
  • Antitumor Properties : Preliminary investigations have shown that derivatives of this compound could promote apoptosis in cancer cells by modulating the expression of proteins involved in cell survival and death pathways, such as Bcl-2 and Bax .

Case Studies

  • Anti-inflammatory Activity : In a study assessing various trifluoromethyl-substituted compounds, it was found that these compounds significantly inhibited the release of pro-inflammatory cytokines (TNF-α and IL-6) in macrophage cell lines when stimulated with LPS (lipopolysaccharide) .
  • Antitumor Activity : Another investigation demonstrated that this compound could inhibit the proliferation of breast cancer cells by upregulating CRABP2 and downregulating FABP5, suggesting a potential pathway for therapeutic intervention in breast cancer .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameKey FeaturesBiological Activity
This compoundTrifluoromethyl group, amino groupAnti-inflammatory, Antitumor
N-[4-cyano-2-(trifluoromethyl)phenyl]acetamideSimilar trifluoromethyl substitutionLimited studies available
4-(trifluoromethyl)benzylamineOnly trifluoromethyl groupLess potent anti-inflammatory effects

Research Findings

Recent studies highlight the importance of the trifluoromethyl group in enhancing biological activity. The electron-withdrawing nature of this group increases the reactivity of the compound, making it more effective in biological systems. For instance, compounds with trifluoromethyl substitutions have been shown to exhibit superior anti-tumor and anti-inflammatory activities compared to their non-fluorinated counterparts .

Properties

IUPAC Name

N-[4-amino-2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-5(15)14-8-3-2-6(13)4-7(8)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUVWNQWAIVCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371043
Record name N-[4-amino-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134514-34-4
Record name N-[4-amino-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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